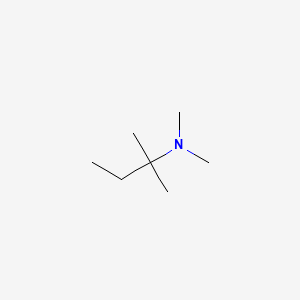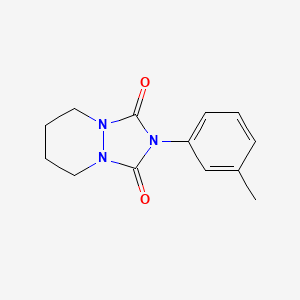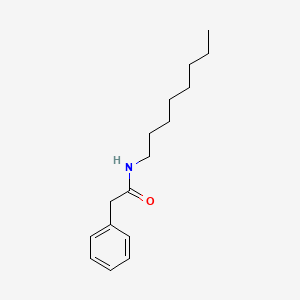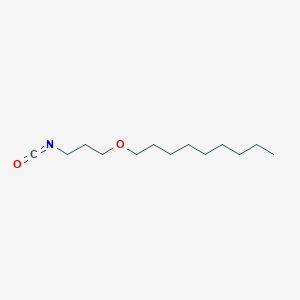![molecular formula C14H12BrClO2 B14608234 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- CAS No. 59195-00-5](/img/structure/B14608234.png)
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to a butanone backbone. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- typically involves the bromination of 1-butanone derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. For instance, bromination can be achieved using sodium hydride in dimethyl sulfoxide (DMSO) under microwave-assisted conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding alcohols or carboxylic acids.
Aromatic Bromination: The presence of the chlorophenyl group allows for further bromination reactions, which can be facilitated by reagents like sodium hydride in DMSO.
Common reagents used in these reactions include bromine, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- include other brominated ketones and chlorophenyl derivatives. Some examples are:
1-Bromo-2-butanone: A simpler brominated ketone with similar reactivity.
4-Bromo-1-butene: Another brominated compound used in organic synthesis.
1-Bromo-4-chlorobutane: A compound with both bromine and chlorine atoms, used in various chemical reactions.
The uniqueness of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- lies in its combination of a bromine atom, a chlorophenyl group, and a furan ring, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
59195-00-5 |
|---|---|
Fórmula molecular |
C14H12BrClO2 |
Peso molecular |
327.60 g/mol |
Nombre IUPAC |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H12BrClO2/c1-2-11(15)14(17)13-8-7-12(18-13)9-3-5-10(16)6-4-9/h3-8,11H,2H2,1H3 |
Clave InChI |
PEVYHMBNYSQRSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)





![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)

![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)

![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
